2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine is a synthetic organic compound that features a trifluoromethyl group, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the piperidine ring can modulate its pharmacokinetic properties. The pyrimidine moiety can interact with nucleic acids and enzymes, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as fentanyl and pethidine, are known for their analgesic properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine are used in cancer treatment due to their ability to interfere with DNA synthesis.
Uniqueness
2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H20F3N3O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C18H20F3N3O/c19-18(20,21)16-5-2-1-4-15(16)12-24-10-6-14(7-11-24)13-25-17-22-8-3-9-23-17/h1-5,8-9,14H,6-7,10-13H2 |
InChI Key |
MAAGEDNGCBMVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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